molecular formula C13H17NO2 B079596 2-(Cyclohexylamino)benzoic acid CAS No. 10286-53-0

2-(Cyclohexylamino)benzoic acid

Cat. No. B079596
CAS RN: 10286-53-0
M. Wt: 219.28 g/mol
InChI Key: JSXMFCCPQQJLCR-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring attached to a carboxylic acid group.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the dihydroxylation of benzoic acid followed by various oxidative and rearrangement reactions to produce highly functionalized derivatives (Myers et al., 2001). Another method involves the condensation reaction between cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of aromatic aldehyde, leading to compounds with cyclohexylamino groups (Marandi, 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored through X-ray crystallography and theoretical calculations, revealing detailed geometrical structures and vibrational frequencies. These studies highlight the importance of the cyclohexylamino group in stabilizing the molecular structure through intramolecular interactions (Fereyduni et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include carboxylation reactions catalyzed by cyclodextrin, leading to the formation of carboxylic acids from benzoic acid derivatives (Hirai & Mihori, 1992). Another example is the selective hydrogenation of benzoic acid to cyclohexane carboxylic acid over microwave-activated Ni/carbon catalysts (Lu et al., 2018).

Scientific Research Applications

  • Study of Mass Spectrum Characteristics : The mass spectrum of 2-(phenylamino)benzoic acid, a related compound, shows a base peak formed by the expulsion of H2O from the molecular ion. A mechanism for water loss involving COOH and NH functions followed by cyclization to form the molecular ion of acridone is proposed (Ramana & Srinivas, 1984).

  • Biological Properties in Drug Industry : Benzoic acid and its derivatives exhibit antifungal and antimicrobial properties, making them useful in the drug industry. The study of complex formation between alpha-cyclodextrin (a drug delivery system) and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous environment and solid state form is crucial (Dikmen, 2021).

  • Increased Biosynthesis of Prostaglandin D2 in Human Skin : Benzoic acid is commonly used in cosmetics, foodstuffs, and drug preparations. Its application can induce cutaneous erythema, mediated by the increased biosynthesis of prostaglandin D2 in the skin (Downard, Roberts, & Morrow, 1995).

  • Metabolism by Bacteria : 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the bacterial conversion of benzoic acid to catechol. This involves a dioxygenase which is unstable in cell extracts, followed by the dehydrogenation and decarboxylation of dihydrodihydroxybenzoic acid to catechol (Reiner, 1971).

  • Uses as Preservatives and Additives : Benzoic acid and its derivatives are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use raises concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).

  • Crosslinking Reaction in Polymer Science : The reactivity of cycloaliphatic diepoxides with carboxyl-functionalized polymers was studied using cyclohexene oxide and benzoic/substituted benzoic acids. This research contributes to understanding the reaction mechanisms in polymer science (Soucek, Abu-Shanab, Anderson, & Wu, 1998).

  • Thermodynamic Study in Pharmaceutical Research : Benzoic acid serves as a model compound for drug substances in pharmaceutical research. Its phase behavior with water and organic solvents is crucial for process design in drug formulation (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Role in Salicylic Acid Biosynthesis : Benzoic acid 2-hydroxylase (BA2H) catalyzes the biosynthesis of salicylic acid from benzoic acid, a process significant in plant biology and potentially in pharmaceuticals (León, Shulaev, Yalpani, Lawton, & Raskin, 1995).

properties

IUPAC Name

2-(cyclohexylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMFCCPQQJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600368
Record name 2-(Cyclohexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)benzoic acid

CAS RN

10286-53-0
Record name 2-(Cyclohexylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Cyclohexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CYCLOHEXYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EG Ahuja, P Janning, M Mentel… - Journal of the …, 2008 - ACS Publications
Phenazines are redox-active bacterial secondary metabolites that participate in important biological processes such as the generation of toxic reactive oxygen species and the reduction …
Number of citations: 86 pubs.acs.org
X Xu, NN Yadav, X Song, MT McMahon… - Journal of magnetic …, 2016 - Elsevier
A chemical exchange saturation transfer (CEST) experiment can be performed in an ultrafast fashion if a gradient field is applied simultaneously with the saturation pulse. This approach …
Number of citations: 25 www.sciencedirect.com
AN Lupas, H Zhu, M Korycinski - PLoS computational biology, 2015 - journals.plos.org
Despite having caused one of the greatest medical catastrophies of the last century through its teratogenic side-effects, thalidomide continues to be an important agent in the treatment …
Number of citations: 40 journals.plos.org
J Pletz, B Berg, R Breinbauer - Synthesis, 2016 - thieme-connect.com
In our ongoing efforts in preparing tool compounds for investigating and controlling the biosynthesis of phenazines, we recognized the limitations of existing protocols for C–N bond …
Number of citations: 19 www.thieme-connect.com
GR Chejerla - 2019 - search.proquest.com
Molecular recognition of a ligand in its binding protein plays an essential role in all kinds of biological processes including signal transduction, immune recognition and enzyme catalysis…
Number of citations: 3 search.proquest.com
E Demetriou, A Kujawa, X Golay - Progress in Nuclear Magnetic …, 2020 - Elsevier
Within the field of NMR spectroscopy, the study of chemical exchange processes through saturation transfer techniques has a long history. In the context of MRI, chemical exchange …
Number of citations: 10 www.sciencedirect.com
S Prateeptongkum - 2010 - rosdok.uni-rostock.de
Due to the ubiquitous presence of nitrogen-containing compounds in a broad spectrum of natural and synthetic organic molecules,[1] the formation of carbon-nitrogen bonds remains an …
Number of citations: 6 rosdok.uni-rostock.de
F Du, Q Zhou, Y Fu, Y Chen, Y Wu, G Chen - Synlett, 2019 - thieme-connect.com
Herein, we report the natural ligand quebrachitol (QCT) as a promoter for a Cu(II) catalyst, which is highly effective for N-arylation of various amines and related aryl halides. A series of …
Number of citations: 7 www.thieme-connect.com
D Guo, H Huang, Y Zhou, J Xu, H Jiang, K Chen… - Green …, 2010 - pubs.rsc.org
Ligand-free iron/copper cocatalyzed cross-coupling reactions of aryl halides with amines were carried out to provide the corresponding coupling products in good yields. It is worth …
Number of citations: 87 pubs.rsc.org

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